molecular formula C24H20ClN5O6S B11565610 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11565610
M. Wt: 542.0 g/mol
InChI Key: RJYRLFSRQVPBMB-LGJNPRDNSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is often catalyzed by acids or bases to facilitate the formation of the Schiff base. The specific synthetic route may involve the following steps:

    Formation of the Hydrazone: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate reacts with 2-(benzylsulfanyl)ethylamine under acidic or basic conditions to form the final Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.

    Biological Research: It is used as a probe to study enzyme interactions and inhibition.

    Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro groups and the Schiff base moiety enhances its binding affinity and specificity towards certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to the presence of both benzylsulfanyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20ClN5O6S

Molecular Weight

542.0 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C24H20ClN5O6S/c25-21-9-5-4-8-17(21)13-26-28-24(32)22(15-37-14-16-6-2-1-3-7-16)27-23(31)18-10-19(29(33)34)12-20(11-18)30(35)36/h1-13,22H,14-15H2,(H,27,31)(H,28,32)/b26-13+

InChI Key

RJYRLFSRQVPBMB-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC=C2Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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